N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Description
Chemical Structure:
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 3-position with a carbohydrazide group. The hydrazide moiety is further modified by a (4-methylphenyl)sulfonyl (tosyl, Tos) group, yielding the systematic name N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. Its molecular formula is C₁₆H₁₈N₂O₃S₂ with a molecular weight of 350.45 g/mol .
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-6-8-12(9-7-11)23(20,21)18-17-16(19)14-10-22-15-5-3-2-4-13(14)15/h6-10,18H,2-5H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRFOUGVSNLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-methylphenylsulfonyl chloride, which is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring .
Scientific Research Applications
N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiophene Core
Compound A : 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid
- Structure : Replaces the carbohydrazide group with a carboxylic acid (-COOH) and substitutes the Tos group as a sulfonamide (-NHSO₂Tos).
- Molecular Formula: C₁₆H₁₇NO₄S₂ (MW: 351.44 g/mol).
- Key Differences :
Compound B : 2-Amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure: Features a carboxamide (-CONH₂) and an amino (-NH₂) group on the benzothiophene core.
- Molecular Formula : C₁₆H₁₇N₃OS (MW: 323.40 g/mol).
- Key Differences: The absence of the Tos group reduces electron-withdrawing effects.
Heterocyclic Core Modifications
Compound C : N′-(4-Tert-Butylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Structure : Replaces benzothiophene with a tetrahydroindazole core and substitutes Tos with a 4-tert-butylbenzylidene group.
- Key Differences: The indazole core introduces a pyrazole-like nitrogen, altering aromaticity and hydrogen-bonding patterns.
Functional Group Reactivity and Spectral Data
Infrared Spectroscopy :
- Title Compound : Expected IR bands include:
- Compound A : Lacks the C=O stretch of the hydrazide but shows ν(SO₂) and ν(COOH) at ~1700 cm⁻¹ .
NMR Spectroscopy :
- 1H-NMR : The title compound would exhibit signals for:
- Tos methyl protons at δ ~2.4 ppm.
- Hydrazide NH protons at δ ~8–10 ppm (broad).
- Benzothiophene protons as multiplet signals in δ 1.5–2.8 ppm (tetrahydro ring) .
Biological Activity
N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the sulfonamide class. Its unique structure includes a benzothiophene ring fused with a sulfonyl group and a carbohydrazide moiety. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties.
- IUPAC Name : N'-(4-methylphenyl)sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- Molecular Formula : C16H18N2O3S2
- Molecular Weight : 350.45 g/mol
- CAS Number : 136790-42-6
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and disrupting metabolic pathways. This mechanism is crucial for its potential therapeutic applications.
Antiviral Properties
Recent studies have demonstrated that compounds similar to this compound exhibit antiviral activity. For instance:
- Case Study : A series of heterocyclic compounds were evaluated for their antiviral effects against hepatitis viruses. Compounds with similar structural motifs showed significant inhibition of viral replication at subtoxic concentrations .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties:
- In Vitro Studies : Compounds derived from the benzothiophene scaffold have shown varying degrees of cytotoxicity against human cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 10 to 50 µM against breast and renal cancer cells .
Antimycobacterial Activity
In addition to antiviral and anticancer effects, there is emerging evidence supporting the antimycobacterial activity of related compounds:
- Study Findings : New derivatives were synthesized and tested against Mycobacterium tuberculosis with moderate effectiveness observed in some compounds .
Data Tables
Q & A
Basic: What are the standard synthetic routes for N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide, and how are intermediates validated?
Methodological Answer:
The compound is synthesized via condensation reactions between aromatic aldehydes and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide derivatives. Key steps include:
- Sulfonylation : Reacting the hydrazide precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Condensation : Using ethanol as a solvent, monitored by thin-layer chromatography (TLC) with UV visualization to track reaction completion .
- Purification : Recrystallization from ethanol or acetonitrile-water mixtures, followed by HPLC analysis (isocratic elution with acetonitrile:water 70:30) to confirm purity (>95%) .
Validation : Intermediates are characterized via -NMR (aromatic proton integration), IR (C=O and S=O stretching), and mass spectrometry (molecular ion peak matching theoretical mass).
Basic: How is crystallographic data for this compound analyzed to confirm its molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonding validated via ORTEP-3 graphical interfaces .
- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ), and CIF files deposited in the Cambridge Structural Database (CSD).
Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
Methodological Answer:
Graph set analysis (GSA) is used to classify hydrogen-bonding motifs (e.g., chains, rings). For example:
- Motif Identification : Use Mercury software to visualize N–H···O and C–H···π interactions.
- Impact on Solubility : Strong intermolecular H-bonds (e.g., sulfonyl O as acceptors) reduce solubility in nonpolar solvents, necessitating polar aprotic solvents for recrystallization .
- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points with H-bond network robustness. Disruption of these networks via co-crystallization can modify stability .
Advanced: How do contradictory bioactivity results (e.g., cytostatic vs. anti-inflammatory) arise in studies of this compound, and how are they resolved?
Methodological Answer:
Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or endotoxin contamination. Validate via PASS Online prediction (e.g., Pa > 0.7 for cytostatic activity) and replicate assays in triplicate .
- Concentration Dependence : Use dose-response curves (IC vs. EC) to distinguish cytotoxic vs. therapeutic effects.
- Data Triangulation : Cross-validate findings with orthogonal methods (e.g., flow cytometry for apoptosis, ELISA for cytokine profiling) .
Advanced: What computational strategies predict the compound’s structure-activity relationships (SAR) for targeted drug design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Validate docking poses via MD simulations (GROMACS, 100 ns trajectories).
- QSAR Modeling : Build 2D/3D descriptors (e.g., LogP, polar surface area) in MOE or Schrödinger. Validate models with leave-one-out cross-validation (R > 0.8) .
- ADMET Prediction : SwissADME predicts bioavailability (Rule of Five compliance) and toxicity (ProTox-II LD estimates).
Advanced: How are spectroscopic and chromatographic methods optimized for detecting trace impurities?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at λ = 254 nm (sulfonyl group absorption) .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode to quantify impurities <0.1% (LOQ = 10 ng/mL).
- Forced Degradation : Stress samples under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions to identify degradation pathways .
Advanced: How do methodological discrepancies in biological assays (e.g., MTT vs. resazurin) affect IC50_{50}50 values?
Methodological Answer:
- MTT Assay : Measures mitochondrial activity; false positives occur if the compound reduces tetrazolium salts directly.
- Resazurin (Alamar Blue) : Detects metabolic flux via fluorescence; less prone to interference but sensitive to pH shifts.
- Resolution : Normalize data to vehicle controls and validate with ATP-based assays (CellTiter-Glo) .
Advanced: What safety protocols are critical when handling sulfonyl-containing intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
